2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid
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Overview
Description
2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group, a sulfonyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid typically involves multiple steps:
Formation of the Difluoromethoxy Group: This can be achieved through the reaction of a phenol derivative with difluoromethylating agents such as difluoromethyl sulfone.
Amino Acid Coupling: The final step involves coupling the sulfonylated intermediate with an amino acid derivative using coupling reagents like carbodiimides.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethoxy group or the sulfonyl group, potentially yielding alcohols or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that interact with the sulfonyl or difluoromethoxy groups.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- 2-[[2-(Trifluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid
- 2-[[2-(Methoxy)phenyl]sulfonyl-methylamino]acetic acid
Comparison:
- Uniqueness: The presence of the difluoromethoxy group in 2-[[2-(Difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Differences: Compounds with trifluoromethoxy or methoxy groups may exhibit different reactivity profiles and biological activities due to variations in electronegativity and steric hindrance.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[2-(difluoromethoxy)phenyl]sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO5S/c1-13(6-9(14)15)19(16,17)8-5-3-2-4-7(8)18-10(11)12/h2-5,10H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZUXGPFCSIRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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